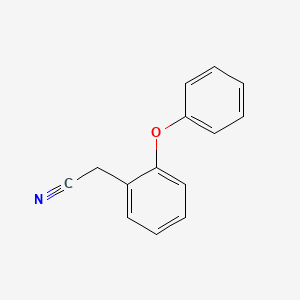

2-Phenoxyphenylacetonitrile

描述

Historical Context and Discovery

2-Phenoxyphenylacetonitrile (CAS 25562-98-5) emerged as a structurally significant nitrile derivative during the mid-20th century, coinciding with advancements in aryl ether and cyanide chemistry. Its synthesis was first reported in the context of developing intermediates for agrochemicals and pharmaceuticals, particularly pyrethroid insecticides. Early methodologies involved nucleophilic substitution reactions, such as the displacement of halides in phenoxybenzyl halides with cyanide ions. For example, the reaction of 2-phenoxybenzyl chloride with sodium cyanide in polar aprotic solvents became a standard route. The compound’s utility grew as researchers recognized its role in constructing chiral centers for bioactive molecules, such as α-cyano-3-phenoxybenzyl alcohol, a critical precursor in pyrethroid synthesis.

Significance in Organic Chemistry

This compound serves as a versatile building block in organic synthesis due to its reactive nitrile group and aromatic ether moiety. Key applications include:

Its nitrile group participates in cycloadditions, hydrolyses, and reductions, enabling access to amines, carboxylic acids, and heterocycles. The phenoxy group enhances lipophilicity, making it valuable in designing bioactive molecules with improved membrane permeability.

Chemical Classification and Nomenclature

This compound is classified as an aromatic nitrile and diaryl ether . Its systematic IUPAC name is 2-(2-phenoxyphenyl)acetonitrile , reflecting the phenoxy substituent at the ortho position of the benzene ring attached to the acetonitrile group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | |

| CAS Registry Number | 25562-98-5 | |

| SMILES Notation | C1=CC=C(C=C1)OC2=CC=CC=C2CC#N | |

| Density | 1.123 g/cm³ |

属性

IUPAC Name |

2-(2-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMQCXFXODBYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180256 | |

| Record name | 2-Phenoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25562-98-5 | |

| Record name | 2-Phenoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025562985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25562-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenoxyphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of phenoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure efficient production .

化学反应分析

Types of Reactions: 2-Phenoxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenoxyphenylacetonitrile derivatives.

科学研究应用

Scientific Research Applications

2-Phenoxyphenylacetonitrile is utilized in various scientific research domains:

-

Chemistry :

- Serves as an intermediate in the synthesis of complex organic molecules.

- Undergoes various chemical reactions including oxidation, reduction, and substitution, allowing for the generation of diverse derivatives.

- Biology :

-

Medicine :

- Investigated for potential pharmaceutical applications, including drug development targeting specific biological pathways.

-

Industry :

- Employed in the production of agrochemicals and materials with tailored properties for specific applications.

Case Studies and Research Findings

- Insecticidal Activity : A study demonstrated that this compound effectively paralyzed Aedes aegypti and caused lethality in Drosophila melanogaster. The mechanism involved sodium channel disruption, showcasing its potential as an insecticide .

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design focused on metabolic disorders.

作用机制

The mechanism of action of 2-Phenoxyphenylacetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with proteins, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 2-Phenoxyphenylacetonitrile with analogous phenylacetonitrile derivatives, highlighting key structural variations and their implications:

Key Research Findings

Physicochemical Properties

- Solubility: Methoxy-containing derivatives (e.g., 2-Fluoro-4-methoxyphenylacetonitrile) show higher solubility in polar solvents compared to this compound, which is more lipophilic due to its aromatic substituents .

- Thermal Stability: Biphenyl derivatives (e.g., 2-([1,1'-Biphenyl]-4-yl)acetonitrile) demonstrate higher thermal stability, attributed to extended π-conjugation, whereas this compound may decompose at elevated temperatures due to the labile ether linkage .

生物活性

2-Phenoxyphenylacetonitrile (CAS No. 25562-98-5) is an organic compound notable for its diverse biological activities, particularly in the agrochemical sector. This compound features a phenoxy group linked to a phenylacetonitrile moiety, contributing to its unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C15H13NO

- Molecular Weight : Approximately 225.25 g/mol

- Structure : The structure consists of an aromatic system that enhances its reactivity and interaction with biological targets.

This compound exhibits significant insecticidal properties, primarily acting on the nervous systems of insects. Its mechanism involves:

- Neurotransmitter Interaction : The compound disrupts normal neurotransmission by affecting sodium channels in insect neurons, leading to hyperexcitation and paralysis. This mechanism is similar to that of other pyrethroid insecticides, which are known for their efficacy against a broad range of pests .

Insecticidal Properties

Research indicates that this compound is effective against various insect species. Its insecticidal activity can be attributed to its ability to mimic or interfere with natural neurotransmitters in target organisms.

| Insect Species | Effect | Mechanism |

|---|---|---|

| Aedes aegypti | Paralysis | Sodium channel disruption |

| Drosophila melanogaster | Lethality | Neurotransmission interference |

Safety and Toxicology

While this compound is effective as an insecticide, it also poses risks to non-target organisms and human health. It is classified as harmful if swallowed and can cause skin irritation . Safety precautions are necessary when handling this compound.

Study on Insecticidal Efficacy

A study conducted by researchers evaluated the efficacy of this compound against Aedes aegypti. The results indicated that the compound caused significant mortality rates within 24 hours of exposure, demonstrating its potential as a mosquito control agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into optimizing the efficacy of this compound. Variations in substituents on the phenoxy ring have been shown to enhance biological activity while minimizing toxicity .

| Compound Variant | Biological Activity (pIC50) | Comments |

|---|---|---|

| 2-(4-Phenoxyphenyl)acetonitrile | 6.09 ± 0.04 | Similar activity profile |

| 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | Significant antimicrobial properties | Potential for therapeutic applications |

Environmental Impact

Ongoing investigations are assessing the environmental impact of this compound, particularly its effects on non-target organisms and potential bioaccumulation in ecosystems. Studies have indicated that while it is effective as an insecticide, its persistence in the environment may pose risks to beneficial insects and other wildlife .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-Phenoxyphenylacetonitrile, and what optimization strategies are recommended for yield improvement?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Ullmann-type coupling between phenoxide derivatives and halogenated phenylacetonitriles. For example, substituting a bromine atom in 2-bromophenylacetonitrile with a phenoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common route . Optimization strategies include:

- Catalyst screening : Use of CuI or Pd catalysts to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Temperature control : Gradual heating (ramp to 100°C over 2 hours) reduces side-product formation.

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 80°C | 65 | 92 | |

| CuI, DMSO, 100°C | 78 | 95 |

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : Key signals include a singlet for the nitrile group (~3.5 ppm in H NMR) and aromatic protons (6.8–7.4 ppm) .

- Mass Spectrometry : Expected [M+H]⁺ peak at m/z 225.1 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Classified under safety code B:0460, indicating moderate toxicity . Key protocols:

- Ventilation : Use fume hoods during synthesis.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste.

Advanced Research Questions

Q. What mechanistic insights explain conflicting yield data in phenoxy-substitution reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). To resolve:

- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS.

- Isotopic labeling : Use O-labeled phenoxide to track oxygen transfer .

- Statistical analysis : Apply ANOVA to compare yields under varying conditions (e.g., pH, solvent polarity) .

Q. How does this compound serve as a precursor in bioactive molecule development?

- Methodological Answer : The nitrile group is a versatile handle for:

- Hydrolysis : Convert to carboxylic acids (e.g., phenylacetic acid derivatives) under acidic conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines for drug intermediates .

Q. What experimental designs are optimal for studying the environmental degradation of this compound?

- Methodological Answer : Simulate natural conditions using:

- Photolysis : UV irradiation (254 nm) in aqueous solutions; monitor decay via HPLC .

- Biodegradation : Inoculate with Pseudomonas spp. and measure metabolite formation (e.g., phenols) .

- Degradation Half-Lives :

| Condition | Half-Life (Days) |

|---|---|

| UV Light | 7–10 |

| Microbial Action | 14–21 |

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic sites .

- MD Simulations : Simulate solvation effects in ionic liquids to guide solvent selection .

Methodological Guidelines

- Statistical Reporting : Follow the Journal of Pharmaceutical Research standards: report means ± SD with P < 0.05 for significance claims .

- Symbols/Units : Define all variables (e.g., for observed rate constants) and use SI units (e.g., mmol/L, μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。